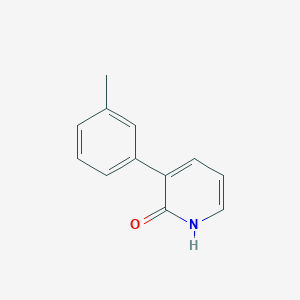
2-Hydroxy-3-(3-methylphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(3-methylphenyl)pyridine, 95% (2-OH-3-MPP) is a compound of pyridine, a heterocyclic aromatic organic compound, and hydroxy, a functional group containing an oxygen atom bonded to a hydrogen atom. 2-OH-3-MPP is widely used in scientific research and in laboratory experiments, due to its unique properties.
Applications De Recherche Scientifique
2-Hydroxy-3-(3-methylphenyl)pyridine, 95% is used in a variety of scientific research applications, including as a chemical intermediate in the synthesis of other compounds, as a reagent in the synthesis of polymers, and as a catalyst in the synthesis of organic compounds. Additionally, 2-Hydroxy-3-(3-methylphenyl)pyridine, 95% is used as a starting material in the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory drugs, and antibiotics.
Mécanisme D'action
2-Hydroxy-3-(3-methylphenyl)pyridine, 95% is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the action of COX-2, 2-Hydroxy-3-(3-methylphenyl)pyridine, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
2-Hydroxy-3-(3-methylphenyl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2-Hydroxy-3-(3-methylphenyl)pyridine, 95% has been shown to have antioxidant, anti-cancer, and neuroprotective effects. 2-Hydroxy-3-(3-methylphenyl)pyridine, 95% has also been shown to have anti-diabetic effects, by reducing the levels of glucose in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-3-(3-methylphenyl)pyridine, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, 2-Hydroxy-3-(3-methylphenyl)pyridine, 95% is a relatively stable compound, making it suitable for use in a variety of experiments. However, 2-Hydroxy-3-(3-methylphenyl)pyridine, 95% can be toxic to humans and animals, and it should be handled with care.
Orientations Futures
There are a variety of potential future directions for research involving 2-Hydroxy-3-(3-methylphenyl)pyridine, 95%. One potential direction is to further investigate its anti-inflammatory and analgesic properties, as well as its effects on other biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-Hydroxy-3-(3-methylphenyl)pyridine, 95%, such as its use as an anti-cancer drug or as an anti-diabetic drug. Finally, further research could be conducted to explore the potential of 2-Hydroxy-3-(3-methylphenyl)pyridine, 95% as a starting material in the synthesis of other compounds.
Méthodes De Synthèse
2-Hydroxy-3-(3-methylphenyl)pyridine, 95% can be synthesized via a variety of methods. The most common method of synthesis is through the reaction of 3-methylphenol with pyridine in the presence of an acid catalyst, such as sulfuric acid. This reaction results in the formation of 2-Hydroxy-3-(3-methylphenyl)pyridine, 95% and water as byproducts. Other methods of synthesis include the reaction of 3-methylphenol with pyridine in the presence of an alkaline catalyst, such as sodium hydroxide, as well as the reaction of 3-methylphenol with pyridine in the presence of an organic solvent, such as dimethylformamide.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-4-2-5-10(8-9)11-6-3-7-13-12(11)14/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIHWFMNXAJATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473733 |
Source


|
| Record name | 3-(3-methylphenyl)-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(3-methylphenyl)pyridine | |
CAS RN |
143074-75-3 |
Source


|
| Record name | 3-(3-methylphenyl)-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



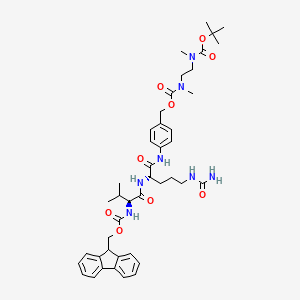
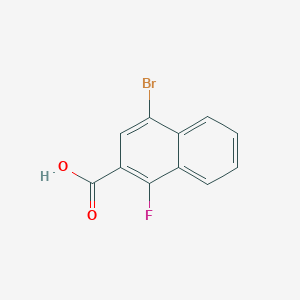



![N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine](/img/structure/B6315288.png)
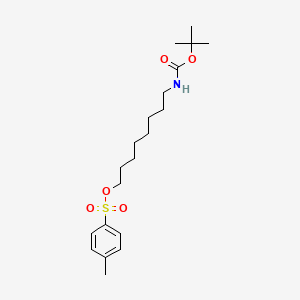

![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride](/img/structure/B6315311.png)
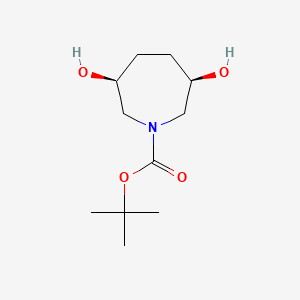
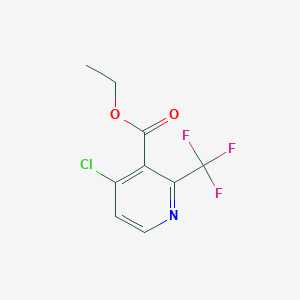
![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)